(2,4-Dimethylbenzyl)hydrazine hydrochloride synthesis and properties
(2,4-Dimethylbenzyl)hydrazine hydrochloride synthesis and properties
Executive Summary & Chemical Identity
Compound Name: (2,4-Dimethylbenzyl)hydrazine hydrochloride CAS Number (Free Base): 51421-20-6 (Reference for base) Molecular Formula: C₉H₁₄N₂[1]·HCl Molecular Weight: 186.68 g/mol (Salt); 150.22 g/mol (Free Base)
This guide details the synthesis, purification, and characterization of (2,4-dimethylbenzyl)hydrazine hydrochloride . This compound is a substituted alkylhydrazine, distinct from arylhydrazines (e.g., 2,4-dimethylphenylhydrazine). It features a hydrazine moiety attached to the benzylic carbon of a 2,4-dimethylbenzene ring.
Primary Applications:
-
Heterocycle Synthesis: Precursor for pyrazoles and pyridazines via condensation with 1,3-dicarbonyls.
-
Enzyme Inhibition: Analog of MAO inhibitors (e.g., Mebanazine), utilized in pharmacological binding assays.
-
Cross-linking: The hydrazine tail serves as a nucleophilic "handle" for bioconjugation.
Retrosynthetic Analysis & Strategy
The synthesis relies on a nucleophilic substitution (
Strategic Choice: Excess Hydrazine Method To ensure mono-alkylation, hydrazine hydrate is used in large molar excess (5–10 equivalents) relative to the benzyl halide. This statistical probability favors the attack of the benzyl halide by unreacted hydrazine rather than by the already formed mono-benzylhydrazine.
Reaction Scheme Logic (DOT Diagram)
Caption: Reaction logic flow emphasizing the suppression of bis-alkylated impurities via high hydrazine equivalence.
Experimental Protocol
Phase A: Nucleophilic Substitution
Objective: Synthesize the free base 1-(2,4-dimethylbenzyl)hydrazine.
Reagents:
-
2,4-Dimethylbenzyl chloride (10.0 g, 64.7 mmol)
-
Hydrazine hydrate, 80% or 100% (32.4 g, 647 mmol) [10 eq. Excess]
-
Ethanol (Absolute, 50 mL)
Procedure:
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel.
-
Charge: Add the hydrazine hydrate and ethanol to the flask. Heat to a gentle reflux (
). -
Addition: Dissolve 2,4-dimethylbenzyl chloride in minimal ethanol (approx. 15 mL). Add this solution dropwise to the refluxing hydrazine over 45–60 minutes.
-
Why? Slow addition maintains a high local concentration of hydrazine relative to the alkyl halide, further preventing bis-alkylation [1].
-
-
Reaction: Continue reflux for 2 hours. Monitor via TLC (Silica; 10% MeOH in DCM). The benzyl chloride spot (
) should disappear. -
Workup (Removal of Excess Hydrazine):
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure (Rotovap) to remove ethanol and the bulk of excess hydrazine. Caution: Hydrazine vapors are toxic; use a high-efficiency trap.
-
Resuspend the oily residue in Water (50 mL) and extract with Dichloromethane (DCM,
mL). -
Combine organic layers, wash with Brine (50 mL), and dry over anhydrous
. -
Evaporate DCM to yield the crude free base as a pale yellow oil.
-
Phase B: Salt Formation (Purification)
Objective: Convert the unstable oil into a stable crystalline hydrochloride salt.
Reagents:
-
Crude Free Base (from Phase A)
-
HCl in Dioxane (4.0 M) or Diethyl Ether (2.0 M)
-
Anhydrous Diethyl Ether (for washing)
Procedure:
-
Dissolve the crude oil in anhydrous Diethyl Ether (30 mL). Cool to
in an ice bath. -
Add the HCl solution dropwise with vigorous stirring. A white precipitate should form immediately.
-
Continue addition until the supernatant is acidic (pH < 2 on wet pH paper).
-
Stir at
for 30 minutes to maximize precipitation. -
Filtration: Collect the solid via vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with cold anhydrous ether (
mL) to remove unreacted organic impurities. -
Drying: Dry the solid in a vacuum desiccator over
for 12 hours.
Critical Process Parameters (CPP)
| Parameter | Specification | Scientific Rationale |
| Hydrazine Equivalence | Prevents formation of | |
| Addition Rate | Dropwise ( | Maintains kinetic favorability for mono-substitution. |
| Temperature | Reflux ( | Provides activation energy for |
| Atmosphere | Prevents oxidation of hydrazine to diimide/nitrogen, though hydrazine hydrate is relatively robust. |
Characterization & Properties
Expected Analytical Data
Since specific spectral data for this isomer is often proprietary or catalog-based, the following are calculated/predicted values based on structural analogs (e.g., benzylhydrazine HCl).
1. Melting Point:
-
Expected Range:
(Decomposition). -
Note: Hydrazine salts often melt with decomposition.
2.
-
2.25 (s, 3H,
, pos 4) -
2.30 (s, 3H,
, pos 2) -
4.05 (s, 2H,
) - 6.90–7.20 (m, 3H, Aromatic protons)
-
8.50–10.00 (br s, 4H,
exchangeable)
3. Solubility Profile:
-
Soluble: Water, Methanol, DMSO.
-
Insoluble: Diethyl Ether, Hexane, Toluene.
Purification Workflow Diagram
Caption: Self-validating purification logic separating the target amine from excess hydrazine reagents.
Safety & Handling (E-E-A-T)
Hazard Class: Hydrazine derivatives are potent reducing agents and potential carcinogens.
-
Toxicity: Hydrazines are hepatotoxic and neurotoxic. All weighing and transfers must occur in a fume hood.
-
Incompatibility: Avoid contact with strong oxidizers (creates exotherms/nitrogen gas evolution).
-
Waste Disposal: Excess hydrazine in the aqueous waste (from extraction) should be quenched with dilute hypochlorite (bleach) solution slowly in an ice bath before disposal, converting it to nitrogen gas and water [2].
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (2024). Compound Summary: (2,4-Dimethylbenzyl)hydrazine.[2] National Library of Medicine. [Link]
